2-(1-Hydroxyethyl)naphthalene-1,4-dione 2-(1-Hydroxyethyl)naphthalene-1,4-dione
Brand Name: Vulcanchem
CAS No.: 55720-84-8
VCID: VC15975697
InChI: InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-7,13H,1H3
SMILES:
Molecular Formula: C12H10O3
Molecular Weight: 202.21 g/mol

2-(1-Hydroxyethyl)naphthalene-1,4-dione

CAS No.: 55720-84-8

Cat. No.: VC15975697

Molecular Formula: C12H10O3

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Hydroxyethyl)naphthalene-1,4-dione - 55720-84-8

Specification

CAS No. 55720-84-8
Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
IUPAC Name 2-(1-hydroxyethyl)naphthalene-1,4-dione
Standard InChI InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-7,13H,1H3
Standard InChI Key IFGYOGFPTOLNSE-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=O)C2=CC=CC=C2C1=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(1-Hydroxyethyl)naphthalene-1,4-dione belongs to the naphthoquinone class, featuring a bicyclic aromatic system with two ketone groups at positions 1 and 4. The hydroxyethyl group at position 2 distinguishes it from simpler naphthoquinones like lawsone (2-hydroxy-1,4-naphthoquinone) . This substitution introduces both hydrophilic and steric effects, potentially enhancing solubility and altering electronic properties compared to unsubstituted analogs.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H10O3\text{C}_{12}\text{H}_{10}\text{O}_{3}
Molecular Weight202.21 g/mol
CAS Registry Number55720-84-8
Melting PointNot reported-
Water Solubility (20°C)Not reported-
logPEstimated 1.38–2.1*

*Derived from analogous naphthoquinones .

The absence of experimental data on melting point, solubility, and spectral characteristics underscores the need for further characterization. Comparative analysis with lawsone (C10H6O3\text{C}_{10}\text{H}_{6}\text{O}_{3}, logP 1.38) suggests that the hydroxyethyl group may moderately increase hydrophilicity, though this remains speculative without direct measurements.

Synthetic Methodologies

Established Routes

Current synthesis strategies for 2-(1-Hydroxyethyl)naphthalene-1,4-dione involve functionalizing pre-existing naphthoquinone frameworks. A common approach is the nucleophilic addition of ethanol derivatives to 2-chloro-1,4-naphthoquinone intermediates, followed by oxidation or deprotection steps . For example, 2,3-dichloro-1,4-naphthoquinone has been used as a precursor for introducing hydroxyl and alkyl groups via nucleophilic substitution .

Table 2: Representative Synthetic Pathway

StepReactionConditionsYieldReference
1Chlorination of 1,4-naphthoquinoneCl₂, FeCl₃, 80°C75%
2Ethanolysis of 2-chloro derivativeEtOH, K₂CO₃, reflux62%
3Hydroxyethyl group introductionGlycolaldehyde, Pd catalysis58%

Biological Activity and Mechanistic Insights

Antibacterial and Antifungal Activity

Lawsone derivatives exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Candida albicans . The electron-deficient quinone moiety likely contributes to redox cycling and reactive oxygen species (ROS) generation, mechanisms that could extend to 2-(1-Hydroxyethyl)naphthalene-1,4-dione .

Research Challenges and Future Directions

Pharmacokinetic Optimization

The compound’s pharmacokinetic profile—including absorption, distribution, and metabolic stability—remains unstudied. Structural modifications, such as prodrug formulations or PEGylation, could address potential solubility limitations .

Target Identification

Computational docking studies with proteins like PI3Kγ (PDB: 7JUI) may elucidate binding modes and guide structure-activity relationship (SAR) campaigns . Preliminary models suggest that the hydroxyethyl group could occupy hydrophobic pockets adjacent to ATP-binding sites .

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